Phosphonic acid, phenethyl-, ethyl p-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, phenethyl-, ethyl p-nitrophenyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a phenethyl group and an ethyl p-nitrophenyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, phenethyl-, ethyl p-nitrophenyl ester typically involves the esterification of phosphonic acid derivatives with phenethyl alcohol and p-nitrophenol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include trimethylsilyl halides and boron tribromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, phenethyl-, ethyl p-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield the corresponding phosphonic acid and alcohol.
Oxidation: The phenethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The nitro group on the p-nitrophenyl ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, trimethylsilyl halides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Phosphonic acid and phenethyl alcohol.
Oxidation: Phenethyl ketone or phenethyl carboxylic acid.
Substitution: Substituted p-nitrophenyl esters.
Scientific Research Applications
Phosphonic acid, phenethyl-, ethyl p-nitrophenyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, phenethyl-, ethyl p-nitrophenyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as antibacterial or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Phosphinic acid, phenethyl-, ethyl p-nitrophenyl ester: Similar structure but with a phosphinic acid group instead of a phosphonic acid group.
Phosphoric acid, phenethyl-, ethyl p-nitrophenyl ester: Contains a phosphoric acid group instead of a phosphonic acid group.
Uniqueness
Phosphonic acid, phenethyl-, ethyl p-nitrophenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
3384-91-6 |
---|---|
Molecular Formula |
C16H18NO5P |
Molecular Weight |
335.29 g/mol |
IUPAC Name |
1-[ethoxy(2-phenylethyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C16H18NO5P/c1-2-21-23(20,13-12-14-6-4-3-5-7-14)22-16-10-8-15(9-11-16)17(18)19/h3-11H,2,12-13H2,1H3 |
InChI Key |
RUYWTRNGKOALDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.